molecular formula C6H13ClFNO B2562028 (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride CAS No. 2411177-23-4

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride

Cat. No.: B2562028
CAS No.: 2411177-23-4
M. Wt: 169.62
InChI Key: FDSQVTOGYVLLKW-PHDIDXHHSA-N
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Description

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoromethyl group and a methoxypyrrolidine ring.

Preparation Methods

The synthesis of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with a fluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxypyrrolidine ring may also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules .

Comparison with Similar Compounds

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride can be compared with other similar compounds such as:

    (2R,4R)-2-(Hydroxymethyl)-4-methoxypyrrolidine: This compound lacks the fluorine atom, which may result in different reactivity and binding properties.

    (2R,4R)-2-(Chloromethyl)-4-methoxypyrrolidine: The presence of a chlorine atom instead of fluorine can lead to variations in chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPJXMRKQZAJH-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411177-23-4
Record name (2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride
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